6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Overview
Description
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H4ClNO3S and its molecular weight is 193.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is used as a reagent in the preparation of n-heterocyclylsulfonyl amides, which are known to inhibit nlrp3 .
Mode of Action
As a reagent, it likely interacts with other compounds to form N-heterocyclylsulfonyl amides .
Biochemical Pathways
Nlrp3 inhibitors, which can be synthesized using this compound, are known to affect inflammatory pathways .
Result of Action
Compounds synthesized using this reagent, such as n-heterocyclylsulfonyl amides, are known to inhibit nlrp3, which can reduce inflammation .
Biochemical Analysis
Biochemical Properties
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions. It is primarily used as a reagent in the preparation of N-heterocyclylsulfonyl amides. These amides are known to inhibit the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. The interaction between this compound and the NLRP3 inflammasome is crucial for its role in modulating inflammation.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation. By inhibiting the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. This compound also impacts gene expression related to inflammation and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the NLRP3 inflammasome. This compound binds to the NLRP3 protein, inhibiting its activation and subsequent formation of the inflammasome complex. This inhibition prevents the cleavage of pro-caspase-1 into its active form, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at temperatures between 0-8°C . Its stability and activity may decrease over extended periods, leading to potential degradation . Long-term studies have shown that prolonged exposure to this compound can result in reduced cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NLRP3 inflammasome and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation and immune response. It interacts with enzymes and cofactors that regulate the activation of the NLRP3 inflammasome. By inhibiting this pathway, the compound can modulate metabolic flux and reduce the levels of pro-inflammatory metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is primarily localized in the cytoplasm, where it interacts with the NLRP3 inflammasome. The compound may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, enhancing its activity and stability.
Properties
IUPAC Name |
6-oxo-1H-pyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHYGVVFBUDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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